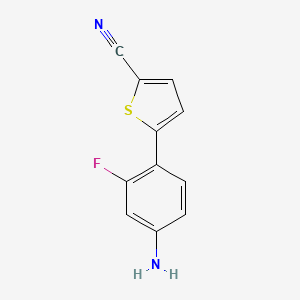

5-(4-Amino-2-fluorophenyl)thiophene-2-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

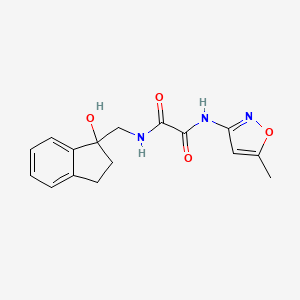

5-(4-Amino-2-fluorophenyl)thiophene-2-carbonitrile is a chemical compound with the molecular formula C11H7FN2S . It has a molecular weight of 218.25 .

Synthesis Analysis

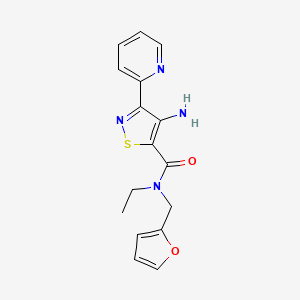

The synthesis of thiophene derivatives like 5-(4-Amino-2-fluorophenyl)thiophene-2-carbonitrile can be achieved through various methods. One such method involves the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . Another method involves the use of 4-fluorobenzoic boric acid and 2-bromothiophene, with a Pd catalyst in an organic solvent .Molecular Structure Analysis

The molecular structure of 5-(4-Amino-2-fluorophenyl)thiophene-2-carbonitrile consists of a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms . Attached to this ring is a 4-amino-2-fluorophenyl group and a carbonitrile group .Chemical Reactions Analysis

Thiophene derivatives, including 5-(4-Amino-2-fluorophenyl)thiophene-2-carbonitrile, can undergo a variety of chemical reactions. For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Physical And Chemical Properties Analysis

5-(4-Amino-2-fluorophenyl)thiophene-2-carbonitrile is a powder that is stored at room temperature .Scientific Research Applications

Pharmaceutical Research

5-(4-Amino-2-fluorophenyl)thiophene-2-carbonitrile: may be explored in pharmaceutical research due to its structural similarity to other fluorophenyl-thiophene compounds. For instance, related compounds have been used to prepare sodium-dependent glucose co-transporter 2 (SGLT2) inhibitors for the treatment of type 2 diabetes mellitus .

Nonlinear Optical (NLO) Properties

Compounds with a similar structure have been used as substrates in the preparation of bithiophene-based azo dyes, which exhibit possible nonlinear optical (NLO) properties . This suggests potential research applications in developing materials for optical switching or computing.

Biological Activity Studies

Thiophene-based analogs, including those with amino-fluorophenyl groups, are of interest due to their potential as biologically active compounds. They offer medicinal chemists a platform to develop advanced compounds with diverse biological effects .

Material Science

The thiophene-2-carbonitrile group has been used as an electrolyte additive to improve the cycle performance of lithium-ion batteries. This indicates that 5-(4-Amino-2-fluorophenyl)thiophene-2-carbonitrile could be studied for similar applications in enhancing battery performance .

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ . Precautionary measures include avoiding ingestion and inhalation, not getting it in eyes, on skin, or on clothing, and ensuring adequate ventilation .

Future Directions

While the future directions for this specific compound are not explicitly mentioned in the search results, thiophene derivatives in general have been the subject of extensive research due to their wide range of properties and applications . They are used in industrial chemistry and material science as corrosion inhibitors, play a prominent role in the advancement of organic semiconductors, and exhibit many pharmacological properties . Therefore, it can be expected that research into compounds like 5-(4-Amino-2-fluorophenyl)thiophene-2-carbonitrile will continue to be a significant area of interest.

properties

IUPAC Name |

5-(4-amino-2-fluorophenyl)thiophene-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FN2S/c12-10-5-7(14)1-3-9(10)11-4-2-8(6-13)15-11/h1-5H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUPKWEUGOOZRBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)F)C2=CC=C(S2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Amino-2-fluorophenyl)thiophene-2-carbonitrile | |

CAS RN |

1467313-97-8 |

Source

|

| Record name | 5-(4-amino-2-fluorophenyl)thiophene-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[(3-nitrophenyl)methyl]sulfanyl}-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2973872.png)

![Tert-butyl 8-hydroxy-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2973878.png)

![ethyl 4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carboxylate](/img/structure/B2973880.png)

![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-2-(trifluoromethyl)benzamide](/img/structure/B2973882.png)

![2,2,2-trichloro-1-{1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}-1-ethanone](/img/structure/B2973890.png)